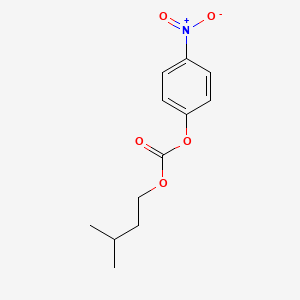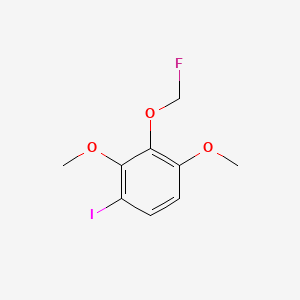
(1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The core structure of 1,8-naphthyridine is found in various pharmaceutical agents, making it a significant target for synthetic chemists .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods: Industrial production of this compound often involves the use of metal-catalyzed synthesis, which provides higher yields and better control over reaction conditions. For instance, a water-soluble iridium catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under an air atmosphere .
化学反応の分析
Types of Reactions: (1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached to the core structure .
科学的研究の応用
(1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antibacterial and anticancer properties.
Medicine: It is a core structure in several pharmaceutical agents used to treat bacterial infections and other diseases.
作用機序
The mechanism of action of (1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial DNA polymerase, thereby preventing bacterial DNA replication and leading to cell death. In cancer cells, it may induce apoptosis by interfering with DNA repair mechanisms .
類似化合物との比較
Gemifloxacin: A fluoroquinolone antibiotic containing the 1,8-naphthyridine core.
Nalidixic acid: An antibacterial agent that inhibits bacterial DNA gyrase.
2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives: These compounds exhibit potent gastric antisecretory properties.
Uniqueness: (1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid is unique due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and form diverse derivatives makes it a valuable compound for both research and industrial purposes .
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
2-(2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O3/c13-8(14)5-7-4-6-2-1-3-11-9(6)12-10(7)15/h1-4H,5H2,(H,13,14)(H,11,12,15) |
InChIキー |
UIVNJVAHQCODBR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(NC(=O)C(=C2)CC(=O)O)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[2,3-f]indole](/img/structure/B14039485.png)


![3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14039504.png)
![(1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine](/img/structure/B14039506.png)









